molecular formula C14H25NO4 B1316106 Ethyl-N-Boc-4-methylpiperidin-4-carboxylat CAS No. 189442-87-3

Ethyl-N-Boc-4-methylpiperidin-4-carboxylat

Katalognummer B1316106
CAS-Nummer: 189442-87-3
Molekulargewicht: 271.35 g/mol
InChI-Schlüssel: ZQZVWDXMUCTNRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl N-Boc-4-methylpiperidine-4-carboxylate is a reactant used for the synthesis of dipeptidyl peptidase-4 inhibitor ABT-279 and building blocks for piperazine-based CCR5 antagonists . It is also a key building block for piperazine-based CCR5 antagonists .


Synthesis Analysis

The synthesis of Ethyl N-Boc-4-methylpiperidine-4-carboxylate involves the use of isonipecotate as a starting material and Curtius rearrangement as a key step . It is also used as a substrate in a palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides .


Molecular Structure Analysis

The molecular formula of Ethyl N-Boc-4-methylpiperidine-4-carboxylate is C14H25NO4 . Its molecular weight is 271.35 g/mol . The InChI key is ZQZVWDXMUCTNRI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The refractive index of Ethyl N-Boc-4-methylpiperidine-4-carboxylate is n20/D 1.4554 . Its density is 1.0134 g/mL at 25 °C . The elemental analysis shows that it contains 58.8%-64.1% carbon, 4.8%-5.4% nitrogen, and 9.42% hydrogen .

Wissenschaftliche Forschungsanwendungen

Synthese von Dipeptidylpeptidase-4-Inhibitoren

Ethyl-N-Boc-4-methylpiperidin-4-carboxylat wird als Reaktant bei der Synthese von Dipeptidylpeptidase-4 (DPP-4)-Inhibitoren wie ABT-279 verwendet. DPP-4-Inhibitoren sind eine Klasse von oralen Hypoglykämika, die DPP-4 blockieren, ein Enzym, das das Hormon Inkretin zerstört. Inkretine helfen dem Körper, nur dann mehr Insulin zu produzieren, wenn es benötigt wird, und reduzieren die Menge an Glukose, die von der Leber produziert wird, wenn sie nicht benötigt wird .

Bausteine für CCR5-Antagonisten

Diese Verbindung dient als ein wichtiger Baustein für Piperazin-basierte CCR5-Antagonisten. CCR5 ist ein Rezeptor auf der Oberfläche von weißen Blutkörperchen, der an der Immunantwort beteiligt ist. Antagonisten dieses Rezeptors werden für ihre potenzielle Verwendung bei der Behandlung von Krankheiten wie HIV erforscht, indem sie den Eintritt des Virus in menschliche Zellen blockieren .

Palladium-katalysierte α-Arylierung

Es wird auch als Substrat in palladiumkatalysierten α-Arylierungsreaktionen mit heterozyklischen Bromiden und Chloriden verwendet, was zu Verbindungen wie 4-Pyridylpiperidinylestern führt. Diese Art von Reaktion ist wertvoll bei der Herstellung komplexer Moleküle für Pharmazeutika und Agrochemikalien .

Proteomforschung

this compound ist als Spezialprodukt für Anwendungen in der Proteomforschung erhältlich. Proteomik ist die umfassende Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen .

Safety and Hazards

Ethyl N-Boc-4-methylpiperidine-4-carboxylate is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Zukünftige Richtungen

Ethyl N-Boc-4-methylpiperidine-4-carboxylate has potential applications in the synthesis of dipeptidyl peptidase-4 inhibitors and piperazine-based CCR5 antagonists . It can also be used in palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides .

Biochemische Analyse

Biochemical Properties

Ethyl N-Boc-4-methylpiperidine-4-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of dipeptidyl peptidase-4 inhibitors and piperazine-based CCR5 antagonists . It interacts with enzymes such as dipeptidyl peptidase-4, which is involved in the regulation of glucose metabolism and immune response. The compound’s interaction with this enzyme leads to the inhibition of its activity, thereby influencing various metabolic pathways. Additionally, Ethyl N-Boc-4-methylpiperidine-4-carboxylate interacts with proteins and other biomolecules, contributing to its role as a key building block in the synthesis of bioactive compounds.

Cellular Effects

Ethyl N-Boc-4-methylpiperidine-4-carboxylate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with dipeptidyl peptidase-4 affects the signaling pathways involved in glucose metabolism, leading to changes in gene expression and cellular responses. Additionally, Ethyl N-Boc-4-methylpiperidine-4-carboxylate impacts cellular metabolism by altering the activity of enzymes and proteins involved in metabolic processes.

Molecular Mechanism

The molecular mechanism of Ethyl N-Boc-4-methylpiperidine-4-carboxylate involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . The compound binds to the active site of dipeptidyl peptidase-4, inhibiting its activity and preventing the breakdown of incretin hormones. This inhibition leads to increased levels of incretin hormones, which play a crucial role in regulating glucose metabolism. Additionally, Ethyl N-Boc-4-methylpiperidine-4-carboxylate may interact with other enzymes and proteins, leading to changes in their activity and subsequent effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl N-Boc-4-methylpiperidine-4-carboxylate change over time due to its stability, degradation, and long-term effects on cellular function . The compound is relatively stable under standard laboratory conditions, but it may degrade over time, leading to changes in its biochemical properties and interactions. Long-term studies have shown that Ethyl N-Boc-4-methylpiperidine-4-carboxylate can have sustained effects on cellular function, particularly in terms of enzyme inhibition and metabolic regulation.

Dosage Effects in Animal Models

The effects of Ethyl N-Boc-4-methylpiperidine-4-carboxylate vary with different dosages in animal models . At lower doses, the compound effectively inhibits dipeptidyl peptidase-4 activity, leading to beneficial effects on glucose metabolism and immune response. At higher doses, Ethyl N-Boc-4-methylpiperidine-4-carboxylate may exhibit toxic or adverse effects, including potential damage to the respiratory system and other organs. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing toxicity.

Metabolic Pathways

Ethyl N-Boc-4-methylpiperidine-4-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s inhibition of dipeptidyl peptidase-4 affects the metabolism of incretin hormones, leading to changes in glucose homeostasis. Additionally, Ethyl N-Boc-4-methylpiperidine-4-carboxylate may interact with other metabolic enzymes, influencing the overall metabolic profile of cells and tissues.

Transport and Distribution

Within cells and tissues, Ethyl N-Boc-4-methylpiperidine-4-carboxylate is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, where it exerts its biochemical effects. The transport and distribution of Ethyl N-Boc-4-methylpiperidine-4-carboxylate are crucial for its activity and function within biological systems.

Subcellular Localization

Ethyl N-Boc-4-methylpiperidine-4-carboxylate exhibits specific subcellular localization, which influences its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This subcellular localization is essential for the compound’s interactions with enzymes, proteins, and other biomolecules, ultimately determining its biochemical and cellular effects.

Eigenschaften

IUPAC Name

1-O-tert-butyl 4-O-ethyl 4-methylpiperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-6-18-11(16)14(5)7-9-15(10-8-14)12(17)19-13(2,3)4/h6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZVWDXMUCTNRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584852
Record name 1-tert-Butyl 4-ethyl 4-methylpiperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

189442-87-3
Record name 1-tert-Butyl 4-ethyl 4-methylpiperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl 4-ethyl 4-methylpiperidine-1,4-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirring solution of diisopropylamine (20.0 mmol, 2.02 g) in THF (50 mL) cooled to -78° C. was added n-butyllithium (21.7 mmol, 8.68 mL of a 2.5M solution in hexanes). N-tert-butoxycarbonyl isonipecotic acid ethyl ester (16.7 mmol, 4.5 g) was then added dropwise followed by methyl iodide (16.7 mmol, 2.37 g)and the reaction allowed to warm to room temperature. The mixture was then diluted with ethyl acetate (500 mL) and washed with water (1×200 mL), 10% KHSO4 (200 mL) and brine, dried over anhydrous sodium sulfate and evaporated under reduced pressure to give 4.76 g of the title compound as a pale yellow oil.
Quantity
2.02 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
4.5 g
Type
reactant
Reaction Step Three
Quantity
2.37 g
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of O1-tert-butyl O4-ethyl piperidine-1,4-dicarboxylate (1.5 g, 5.84 mmol) in THF (25 mL) was cooled to −78° C. followed by dropwise addition of LDA (1.80 M in THF, 6.5 mL, 11.68 mmol) at −78° C. The resulting mixture was stirred at −78° C. for 45 min followed by addition of methyl iodide (1.2 mL, 17.52 mmol). The temperature was slowly raised up to RT and left at RT for 6 h. The reaction was cooled to 0° C. and quenched by the dropwise addition of saturated NH4Cl solution (50 mL). The reaction was extracted with EtOAc (3×100 mL). The combined organics were washed with brine, dried (Na2SO4), filtered and concentrated in vacuo. Purification by chromatography on silica eluting with 2% EtOAc in hexane gave i (1.0 g, 65%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Quantity
1.2 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A 250-mL round bottom flask equipped with an overhead mechanical stirrer, addition funnel, N2-inlet and temperature probe was charged with diisopropylamine (7.31 g, 71.5 mmol) and tetrahydrofuran (22 g) then chilled to less than −15° C. (internal temperature). Hexyllithium (2.25 M in hexane: 21.8 g, 68.5 mmol) was carefully charged to the addition funnel. The hexyllithium solution was added through the addition funnel over 45 minutes with a maximum internal temperature of −17° C. The reaction was mixed for 1 hour at an internal temperature of approximately −15° C. to 0° C. The flask was equipped with another addition funnel and the toluene solution obtained from Example 7 (15.01 g, 58.33 mmol) was added through the addition funnel, followed by 4 g of tetrahydrofuran. The total addition time was 1 hour 45 minutes with a maximum internal temperature of −15° C. The solution was stirred at about −20° C. for 30 minutes. The flask was equipped with an addition funnel, which was charged with methyl iodide (9.3 g, 64-64 mmol) and tetrahydrofuran (3 g); this solution was added to the reaction mixture over 30 minutes, maintaining the internal temperature at no more than −15° C. After 30 minutes, the reaction was quenched into a chilled (˜5° C.) 2M HCl solution (prepared from 31 mL, water and 8 g of concentrated HCl) while maintaining the temperature below 10° C. The reaction flask was rinsed with toluene (10 mL), which was added to the quench flask. The mixture was transferred to a separatory funnel and the layers were separated. The organic layer was rinsed with 17% NaCl solution (prepared by dissolving 2.5 g of NaCl in 15 g water). The tetrahydrofuran/toluene solution was used directly in the next step.
Quantity
7.31 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
solvent
Reaction Step One
Quantity
21.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15.01 g
Type
reactant
Reaction Step Four
Quantity
9.3 g
Type
reactant
Reaction Step Five
Quantity
3 g
Type
solvent
Reaction Step Five
Quantity
4 g
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

n-Butyllithium (15% solution in n-hexane; 82 mL, 0.19 mol) is added to a stirred solution of diisopropyl amine (28.75 mL, 0.20 mol) in tetrahydrofuran (400 mL) at −70° C. under an atmosphere of nitrogen and stirred for 30 minutes. A solution of piperidine-1,4-dicarboxylic acid-1-tert-butyl ester 4-ethyl ester (30 g, 0.12 mol) in tetrahydrofuran (80 mL) is introduced at −70° C. Hexamethyl phosphoramide (45 mL) is added and reaction mixture is allowed to stir till the temperature reaches at −45° C. Reaction mixture again cooled to −70° C., methyl iodide (39.3 mL, 0.60 mol) is added and stirred for 1 hour. Saturated aqueous solution of ammonium chloride (100 mL) is added slowly into the reaction mixture at 0° C. and stirred for 10 minutes. It is extracted with ethyl acetate (3×200 mL). Combined organic layer is washed with brine solution (1×100 mL) and dried over sodium sulfate. Removal of solvent under reduced pressure gives a viscous liquid which is purified by column chromatography (silica gel 230-400, n-hexane:ethyl acetate, 9:1) to furnish 4-methyl piperidine-1,4-dicarboxylic acid-1-tert-butylester-4-ethyl ester.
Quantity
82 mL
Type
reactant
Reaction Step One
Quantity
28.75 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
39.3 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
45 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods V

Procedure details

A solution of Example 532A (2.1 g, 8.1 mmol) in THF (81 mL) at −78° C. was treated dropwise with 1.5M LDA in cyclohexane (6.0 mL, 8.9 mmol), stirred for 30 minutes, treated dropwise with methyl iodide (0.76 mL, 12.1 mmol), stirred for 2.5 hours, quenched with saturated NH4Cl, and extracted with diethyl ether. The combined extracts were washed with brine, dried (MgSO4), filtered and concentrated to provide the desired product. MS (DCI) m/e 272 (M+H)+.
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
81 mL
Type
solvent
Reaction Step One
Quantity
0.76 mL
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.